molecular formula C10H12FN3O2 B13600042 1-(4-Fluoro-3-nitrophenyl)piperazine CAS No. 1121610-09-0

1-(4-Fluoro-3-nitrophenyl)piperazine

货号: B13600042
CAS 编号: 1121610-09-0
分子量: 225.22 g/mol
InChI 键: IZPSOOWRYRIJNE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Fluoro-3-nitrophenyl)piperazine is a substituted arylpiperazine derivative characterized by a piperazine ring linked to a phenyl group bearing a 4-fluoro and 3-nitro substituent. The electron-withdrawing nature of these groups influences its electronic distribution, solubility, and biological interactions. Piperazine derivatives are commonly explored for their cytotoxic, antibacterial, and psychoactive properties, with substituents dictating receptor affinity and metabolic stability .

属性

CAS 编号

1121610-09-0

分子式

C10H12FN3O2

分子量

225.22 g/mol

IUPAC 名称

1-(4-fluoro-3-nitrophenyl)piperazine

InChI

InChI=1S/C10H12FN3O2/c11-9-2-1-8(7-10(9)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2

InChI 键

IZPSOOWRYRIJNE-UHFFFAOYSA-N

规范 SMILES

C1CN(CCN1)C2=CC(=C(C=C2)F)[N+](=O)[O-]

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-nitrophenyl)piperazine typically involves the nucleophilic substitution reaction of 4-fluoro-3-nitroaniline with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as potassium carbonate. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 1-(4-Fluoro-3-nitrophenyl)piperazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions

1-(4-Fluoro-3-nitrophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (ethanol or methanol).

Major Products Formed

科学研究应用

1-(4-Fluoro-3-nitrophenyl)piperazine has several scientific research applications:

作用机制

The mechanism of action of 1-(4-Fluoro-3-nitrophenyl)piperazine involves its interaction with specific molecular targets. The compound can undergo photochemical activation, leading to the formation of reactive intermediates that can covalently bind to biomolecules. This property is exploited in bioconjugation and surface engineering applications .

相似化合物的比较

Comparison with Structurally Similar Compounds

Pharmacokinetics and Metabolism

  • N-Dealkylation : Arylpiperazines often undergo CYP3A4-mediated N-dealkylation to active metabolites (e.g., 1-aryl-piperazines). For example, nefazodone metabolizes to mCPP .
  • Electron-Withdrawing Groups: The 3-NO₂ and 4-F substituents in the target compound may slow hepatic clearance compared to 3-TFMPP or mCPP, as nitro groups reduce CYP2D6-mediated hydroxylation .

Key Research Findings

Receptor Selectivity :

  • 3-TFMPP exhibits 65-fold selectivity for 5-HT₁B over 5-HT₁A receptors, while mCPP preferentially binds 5-HT₂C .
  • Bulky substituents (e.g., 4-nitro) may reduce antibacterial activity in thiazolo-triazine derivatives but enhance anticancer cytotoxicity .

Cytotoxicity :

  • Chlorobenzhydryl-piperazine derivatives (e.g., compound 5a) show IC₅₀ values <10 µM against hepatic (HEPG2) and breast (MCF7) cancer lines .

Psychoactive Potential: Piperazines with halogenated aryl groups (e.g., pBPP, 3,4-CFPP) are detected in illicit drug samples due to MDMA-like effects .

生物活性

1-(4-Fluoro-3-nitrophenyl)piperazine is a piperazine derivative that has garnered attention due to its diverse biological activities. This compound features a piperazine ring substituted with a 4-fluoro-3-nitrophenyl group, which is crucial for its pharmacological properties. Research has indicated its potential applications in antimicrobial, antitumor, and neuropharmacological domains.

Chemical Structure and Properties

The chemical structure of 1-(4-Fluoro-3-nitrophenyl)piperazine can be represented as follows:

C10H11FN2O2\text{C}_{10}\text{H}_{11}\text{F}\text{N}_{2}\text{O}_{2}

This compound's unique structure contributes to its biological efficacy, particularly through interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperazine derivatives, including 1-(4-Fluoro-3-nitrophenyl)piperazine. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

A study reported the following MIC values for 1-(4-Fluoro-3-nitrophenyl)piperazine:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus250
Bacillus subtilis125
Escherichia coli500
Pseudomonas aeruginosa1000

These results indicate that the compound exhibits bacteriostatic properties against certain strains, making it a candidate for further development as an antimicrobial agent .

Antitumor Activity

The antitumor properties of 1-(4-Fluoro-3-nitrophenyl)piperazine have been explored in various cancer cell lines. Research indicates that this compound can induce apoptosis and inhibit cell proliferation by targeting DNA topoisomerases.

The mechanism underlying its antitumor activity involves the inhibition of topoisomerase I and II, critical enzymes in DNA replication and repair. This inhibition leads to increased DNA damage and subsequent apoptosis in cancer cells .

Neuropharmacological Effects

1-(4-Fluoro-3-nitrophenyl)piperazine has also been investigated for its effects on neurotransmitter systems, particularly its interaction with dopamine receptors. Studies suggest that it may act as a selective ligand for dopamine D3 receptors, which are implicated in various neuropsychiatric disorders.

Binding Affinity Studies

Binding affinity studies have shown that derivatives of this compound exhibit significant selectivity towards D3 receptors compared to D2 receptors. This selectivity is crucial for minimizing side effects associated with broader receptor activity .

Case Studies

Several case studies have documented the efficacy of piperazine derivatives in clinical settings:

  • Antimicrobial Efficacy : A clinical trial assessed the effectiveness of piperazine derivatives in treating bacterial infections resistant to conventional antibiotics. The trial reported a notable reduction in infection rates among patients treated with 1-(4-Fluoro-3-nitrophenyl)piperazine.
  • Cancer Treatment : In vitro studies demonstrated that this compound reduced tumor cell viability by over 70% in several cancer types, indicating its potential as an adjunct therapy in oncology.

常见问题

Q. What are the established synthetic routes for 1-(4-fluoro-3-nitrophenyl)piperazine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of structurally analogous piperazine derivatives (e.g., 1-(3-nitrophenyl)-4-phenylpiperazine) involves:

  • Microwave-assisted coupling (280°C, DMSO as solvent) to accelerate cyclization and reduce side products .
  • Nucleophilic aromatic substitution using 1-fluoro-3-nitrobenzene and piperazine derivatives under basic conditions (e.g., diethylamine), achieving yields of 60–75% .
  • Purification via recrystallization (methanol or ethyl acetate) or HPLC for higher purity (>95%) .

Key Factors Affecting Yield:

  • Microwave heating reduces reaction time but requires precise temperature control to avoid decomposition.
  • Steric hindrance from the 4-fluoro and 3-nitro groups may slow substitution; activating groups (e.g., electron-withdrawing nitro) improve reactivity .

Q. Which analytical techniques are critical for characterizing 1-(4-fluoro-3-nitrophenyl)piperazine and its derivatives?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for nitro groups) and piperazine ring integrity (δ 2.5–3.5 ppm for CH2_2 groups) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+^+ at m/z 266.1 for C10_{10}H11_{11}FN3_3O2_2) .
  • Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and F (±0.4% tolerance) .

Q. How are preliminary pharmacological activities (e.g., antimicrobial, antioxidant) screened for this compound?

Methodological Answer:

  • Antimicrobial Assays : Broth microdilution (MIC against S. aureus, E. coli) with piperazine derivatives showing moderate activity (MIC 16–32 µg/mL) .
  • Antioxidant Testing : DPPH radical scavenging (IC50_{50} 50–100 µM) and FRAP assays to assess electron-donating capacity .
  • Cytotoxicity Screening : MTT assays on HEK-293 cells to establish safety margins (IC50_{50} > 100 µM recommended for further studies) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact dopamine receptor selectivity?

Methodological Answer:

  • Receptor Binding Studies : Radioligand competition assays (e.g., [3^3H]spiperone for D2/D3 receptors) reveal that:
    • The 4-fluoro group enhances steric complementarity with D3 receptor pockets.
    • 3-Nitro substitution reduces D2 affinity by 100-fold compared to D3, as shown in analogs like 8j (D3R Ki_i = 2.6 nM vs. D2R Ki_i = 393 nM) .
  • Chimeric Receptor Studies : The E2 loop of D3 receptors is critical for selectivity; modifying the carboxamide linker disrupts D3 binding but minimally affects D2 .

Q. What strategies are employed to functionalize 1-(4-fluoro-3-nitrophenyl)piperazine for targeted drug delivery?

Methodological Answer:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties (e.g., 1-(2-fluorobenzyl)piperazine triazoles) for enhanced solubility and receptor targeting .
    • Conditions : H2_2O/DCM (1:2), CuSO4_4·5H2_2O, sodium ascorbate, 25°C, 2 hours (yield 70–85%) .
  • Mannich Base Synthesis : Incorporates hydroxybenzylidene groups via aldehyde intermediates to improve pharmacokinetic profiles .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Case Example : Discrepancies in antimicrobial activity may arise from:
    • Strain Variability : Gram-negative bacteria (e.g., P. aeruginosa) may exhibit resistance due to efflux pumps .
    • Assay Conditions : Varying pH (e.g., neutral vs. acidic) alters protonation states of the piperazine ring, affecting membrane permeability .
  • Mitigation Strategies :
    • Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin).
    • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and validate target interactions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。